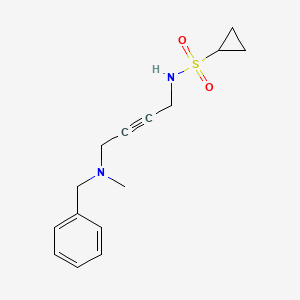

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanesulfonamide

説明

特性

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S/c1-17(13-14-7-3-2-4-8-14)12-6-5-11-16-20(18,19)15-9-10-15/h2-4,7-8,15-16H,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZPVMCGSURNCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNS(=O)(=O)C1CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

科学的研究の応用

Anticancer Properties

JC-120 has shown promising antitumor activity in preclinical studies. Research indicates that it disrupts cancer cell proliferation and migration through multiple mechanisms. Its ability to inhibit specific enzymes and modulate receptor activities suggests potential therapeutic benefits in cancer treatment.

Antimicrobial Effects

The compound exhibits antibacterial properties against various strains, including antibiotic-resistant bacteria. Studies reveal that JC-120 disrupts bacterial cell membrane integrity and inhibits protein synthesis, thereby exerting a bactericidal effect. This characteristic makes it a candidate for developing new antimicrobial agents.

Antitumor Activity Study

In a preclinical study, JC-120 was tested on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, demonstrating its potential as an effective anticancer agent.

Antibacterial Activity Assessment

Another study focused on the antibacterial effects of JC-120 against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL, indicating strong antibacterial properties that warrant further investigation for therapeutic applications.

作用機序

The mechanism by which N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, modulating their activity, and influencing downstream biological processes. The compound’s unique structure allows it to interact with a variety of molecular targets, making it a versatile tool in scientific research.

類似化合物との比較

Structural Analogues with Sulfonamide and Alkyne Moieties

The target compound shares structural motifs with several sulfonamide derivatives featuring alkyne chains:

Key Observations :

- Substituent Effects: The benzyl(methyl)amino group in the target compound introduces greater steric hindrance compared to the allyloxy or dihydroisoxazol-oxy groups in analogs. This may reduce reactivity in catalytic systems (e.g., cobalt-catalyzed cycloadditions) but enhance selectivity in enzyme inhibition .

- Synthesis Yields : Lower yields in ’s cholinesterase inhibitor (10%) suggest challenges in introducing bulky tertiary amines, whereas allyloxy-substituted sulfonamides (62–77% yields) benefit from simpler alkylation steps .

Functional Group Comparisons

- Cyclopropane vs. Aromatic Rings : The cyclopropanesulfonamide group in the target compound may confer greater strain and conformational rigidity compared to tetrahydroacridin or nitrobenzenesulfonamide moieties in analogs. This could influence binding kinetics in biological targets or stability under catalytic conditions .

- Amine Substituents: The benzyl(methyl)amino group contrasts with dimethylamino or acridin-derived amines in analogs.

Crystallographic and Conformational Insights

For example, the V-shaped geometry of 2-[N-(4-{4-[(2-Hydroxy-5-methoxy-benzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol arises from dihedral angles between aromatic rings (78.11°). Similarly, the target compound’s benzyl(methyl)amino and cyclopropane groups may induce distinct torsional angles, affecting packing efficiency and intermolecular interactions (e.g., π-π stacking or hydrogen bonding) .

生物活性

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanesulfonamide, also referred to as JC-120, is a complex organic compound that exhibits significant biological activity, particularly in the fields of oncology and microbiology. This compound features a unique cyclopropane sulfonamide structure, which contributes to its diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanesulfonamide includes:

- Cyclopropane ring : Provides stability and unique reactivity.

- Benzyl(methyl)amino moiety : Imparts potential interactions with biological targets.

- But-2-yn-1-yl chain : Enhances the compound's overall biological activity.

Antitumor Activity

Research indicates that JC-120 demonstrates promising antitumor activity in preclinical studies. It disrupts cancer cell proliferation and migration through various mechanisms, including:

- Cell Cycle Arrest : JC-120 inhibits key enzymes involved in cell cycle progression.

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells.

- Inhibition of Metastasis : It interferes with pathways that facilitate cancer cell migration.

Antimicrobial Properties

JC-120 has also been shown to possess antibacterial properties against a range of clinically relevant bacterial strains, including those resistant to conventional antibiotics. Its mechanisms include:

- Disruption of Cell Membrane Integrity : JC-120 compromises the structural integrity of bacterial membranes.

- Inhibition of Protein Synthesis : The compound affects ribosomal function, leading to decreased protein production.

The biological activity of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanesulfonamide can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : JC-120 binds to enzymes, inhibiting their activity and disrupting metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activities, influencing various signal transduction pathways within cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of JC-120, it can be compared with similar compounds based on their structural features and biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(4-(benzyl(methyl)amino)butane-1-sulfonamide | Contains a butane chain instead of a cyclopropane ring | Different chemical reactivity due to chain length |

| N-benzyl-N-methylpropanesulfonamide | Similar sulfonamide structure but lacks the alkyne functionality | Different biological activity profile |

| 3-benzylthiazolidine sulfonamide | Contains a thiazolidine ring instead of cyclopropane | Varies in biological activity and application scope |

The distinct combination of functional groups in JC-120 contributes to its unique chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of JC-120:

- Antitumor Efficacy Study : A study demonstrated that JC-120 significantly inhibited the growth of various cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment.

- Antibacterial Activity Assessment : In vitro assays revealed that JC-120 exhibited strong bactericidal effects against multidrug-resistant strains, underscoring its potential as an alternative antibiotic.

- Mechanistic Studies : Detailed investigations into the mechanisms revealed that JC-120's ability to induce apoptosis in cancer cells was mediated through mitochondrial pathways.

Q & A

Q. Basic

- NMR : NMR confirms the benzyl(methyl)amino group (δ 2.2–2.5 ppm for N–CH, δ 3.6–4.0 ppm for N–CH-Ph) and alkyne proton (δ 2.5–3.0 ppm). NMR identifies the cyclopropane carbons (δ 8–12 ppm) and sulfonamide carbonyl (δ 110–115 ppm) .

- IR : Strong S=O stretches (1350–1150 cm) and alkyne C≡C (2100–2260 cm) validate functional groups .

Advanced

Contradictions between theoretical (DFT) and experimental IR/Raman spectra may arise from solvent effects or crystal packing. For example, solid-state IR often shows broader peaks due to intermolecular interactions, while solution-state data align better with gas-phase DFT calculations .

How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic substitution reactions?

Advanced

The electron-withdrawing sulfonamide group activates the alkyne for nucleophilic attack, while the cyclopropane ring imposes steric constraints. In related compounds, DFT studies show that the LUMO is localized on the sulfonamide sulfur, making it susceptible to nucleophilic substitution at the but-2-yn-1-yl position . However, the benzyl(methyl)amino group’s steric bulk may hinder access to the reaction site, requiring polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

What strategies mitigate challenges in achieving high enantiomeric purity during synthesis?

Advanced

Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or asymmetric catalysis (e.g., chiral palladium complexes) can enhance enantiomeric excess (ee). For example, in sulfonamide derivatives, HPLC with a chiral stationary phase (CSP) using hexane/isopropanol (90:10) achieves >98% ee . Racemization during workup is minimized by avoiding strong acids/bases and high temperatures (>60°C) .

How do intermolecular interactions in the solid state affect the compound’s stability and solubility?

Advanced

π-π stacking between benzyl groups and hydrogen bonding (N–H···O=S) create a rigid lattice, reducing solubility in nonpolar solvents. Solubility parameters (Hansen solubility parameters) predict improved dissolution in DMSO or DMF. Thermal gravimetric analysis (TGA) of analogous compounds shows decomposition >200°C, indicating thermal stability suitable for storage at room temperature .

What computational methods are used to predict the compound’s pharmacokinetic properties?

Advanced

Molecular dynamics (MD) simulations and QSAR models estimate logP (~2.5) and membrane permeability. The compound’s sulfonamide group enhances water solubility, while the benzyl group increases lipophilicity, balancing bioavailability. ADMET predictions (e.g., SwissADME) highlight potential CYP450 inhibition due to the tertiary amine, requiring experimental validation via microsomal assays .

How can crystallographic data guide the design of derivatives with improved binding affinity?

Advanced

Crystal structures reveal key pharmacophoric features, such as the sulfonamide’s hydrogen-bonding capability and the alkyne’s linear geometry. Docking studies (e.g., AutoDock Vina) into target proteins (e.g., carbonic anhydrase) suggest modifying the benzyl group to introduce halogen substituents (e.g., Cl, F) for enhanced van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。